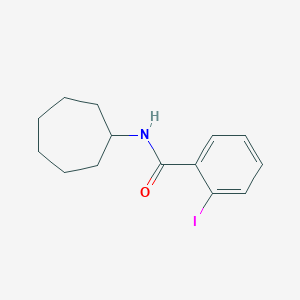

N-cycloheptyl-2-iodobenzamide

Description

Contextualization within the Iodobenzamide Chemical Class

Iodobenzamides are a class of aromatic compounds characterized by an iodine atom and an amide group (-CONH-) attached to a benzene (B151609) ring. buet.ac.bdchemimpex.comvulcanchem.com The position of the iodine and the nature of the substituent on the amide nitrogen can be varied to create a wide array of derivatives with distinct chemical and physical properties. buet.ac.bd These compounds are recognized as valuable building blocks in multiple areas of chemistry. chemimpex.comvulcanchem.com

The key structural features that define the chemical reactivity of iodobenzamides are:

The Carbon-Iodine Bond: The iodine atom is a good leaving group, making these compounds excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the iodine-bearing position. vulcanchem.com

The N-Substituent: The group attached to the amide nitrogen (in this case, a cycloheptyl ring) plays a crucial role in determining the molecule's steric and electronic properties, solubility, and reactivity.

This combination of functional groups makes iodobenzamides, including the N-cycloheptyl derivative, important intermediates in the synthesis of more complex molecules, including pharmaceuticals, functional materials, and agrochemicals. buet.ac.bdchemimpex.com

Research Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of N-substituted-2-iodobenzamides, and by extension N-cycloheptyl-2-iodobenzamide, in contemporary research is multifaceted. They serve as key precursors and reagents in several advanced synthetic applications.

In Organic Synthesis:

A primary application of 2-iodobenzamides is in the synthesis of hypervalent iodine reagents. For instance, N-substituted-2-iodobenzamides can be oxidized to form benziodazolones, a class of hypervalent iodine(III) heterocycles. mdpi.comnsf.gov These reagents are valuable in organic synthesis for mediating various chemical transformations, such as esterifications and amidations, often under mild conditions. mdpi.com The general synthesis of N-substituted-2-iodobenzamides is a straightforward amidation reaction between 2-iodobenzoyl chloride and the corresponding amine (e.g., cycloheptylamine) in the presence of a base like triethylamine (B128534). mdpi.comnih.gov

Furthermore, the ortho-iodobenzamide scaffold is extensively used in transition metal-catalyzed reactions, particularly those involving copper. nih.govacs.orgrsc.orgrsc.org These reactions enable the construction of complex heterocyclic systems, such as isoindolinones and quinazolinones, which are prevalent in biologically active molecules. acs.orgrsc.orgresearchgate.net For example, N-cyclohexyl-2-iodobenzamide has been used in copper-promoted reactions to synthesize 1,2-benzisoselenazol-3(2H)-ones, which have been evaluated for antimycobacterial activity. nih.gov

A Japanese patent describes the use of N-alkyl-2-iodobenzamides, including the N-cyclohexyl derivative, as effective catalysts for the oxidation of alcohols to the corresponding aldehydes or ketones in the presence of an oxidizing agent like Oxone. epa.gov This highlights their role in developing practical and efficient catalytic systems.

In Medicinal Chemistry:

The iodobenzamide framework is a recognized scaffold in medicinal chemistry. chemimpex.comacs.org Radioiodinated versions of benzamides are explored as imaging agents for diagnostic purposes, particularly for melanoma, due to the affinity of some of these compounds for melanin. acs.org While research has often focused on 4-iodobenzamide (B1293542) derivatives, the principles of using radioiodine for imaging are broadly applicable. acs.org The structural similarity of this compound to these compounds suggests its potential as a scaffold for developing new diagnostic or therapeutic agents.

The table below summarizes the properties of some N-substituted-2-iodobenzamides, providing context for the expected characteristics of the N-cycloheptyl analog.

Table 1: Properties of Selected N-Alkyl-2-iodobenzamides

| Compound Name | N-Substituent | Molecular Formula | Melting Point (°C) | Synthesis Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodo-N-isopropylbenzamide | Isopropyl | C₁₀H₁₂INO | 136.4–137.7 | 97 | nih.gov |

| N-(tert-Butyl)-2-iodobenzamide | tert-Butyl | C₁₁H₁₄INO | 122.2–124.1 | 94 | mdpi.com |

| N-Ethyl-2-iodobenzamide | Ethyl | C₉H₁₀INO | 114.3–115.5 | 94 | nih.gov |

| N-Cyclohexyl-2-iodobenzamide | Cyclohexyl | C₁₃H₁₆INO | 141.2–142.3 | 95 | mdpi.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H18INO |

|---|---|

Molecular Weight |

343.2 g/mol |

IUPAC Name |

N-cycloheptyl-2-iodobenzamide |

InChI |

InChI=1S/C14H18INO/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,17) |

InChI Key |

UHDLDSGZHQSGTP-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-Cycloheptyl-2-iodobenzamide

The primary route to this compound involves a direct acylation reaction. This method is efficient and proceeds under standard laboratory conditions.

The most common and straightforward synthesis of this compound is achieved through the Schotten-Baumann reaction condition, which involves the amidation of an acyl chloride. In this procedure, 2-iodobenzoyl chloride is treated with cycloheptylamine. mdpi.com The reaction is typically conducted in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com

The general procedure involves adding the amine dropwise to a cooled solution of the 2-iodobenzoyl chloride and triethylamine. mdpi.com The reaction is typically stirred for a short period at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. mdpi.comgoogle.com Following the reaction, a standard aqueous workup is performed to remove the triethylamine hydrochloride salt and any unreacted starting materials. The product, this compound, is then isolated by extraction and purified by recrystallization, often from a solvent mixture like ethyl acetate-hexane or dichloromethane-hexane, to yield a white solid. mdpi.comgoogle.com While specific data for the cycloheptyl derivative is not extensively published, the synthesis of the closely related N-cyclohexyl-2-iodobenzamide is reported with high yields, often around 95%. mdpi.comrsc.org

Table 1: Typical Reaction Parameters for the Synthesis of N-Alkyl-2-iodobenzamides

| Parameter | Value/Reagent | Purpose |

|---|---|---|

| Acylating Agent | 2-Iodobenzoyl Chloride | Provides the benzoyl moiety. |

| Nucleophile | Cycloheptylamine | Provides the N-cycloheptyl group. |

| Base | Triethylamine | Scavenges HCl byproduct. |

| Solvent | Dichloromethane (CH₂Cl₂) | Reaction medium. |

| Temperature | 0 °C to room temperature | Controls reaction rate. |

| Purification | Recrystallization | Obtains analytically pure product. |

In the broader context of amide synthesis, "catalyst-free" typically refers to methods that avoid transition metal catalysts or stoichiometric coupling agents for the direct formation of an amide bond from a carboxylic acid and an amine. catalyticamidation.infontu.edu.sg While the reaction between an acyl chloride and an amine does not require a catalyst in this sense, it relies on a pre-activated carboxylic acid derivative.

Modern catalyst-free approaches often focus on the direct reaction between non-activated carboxylic acids and amines, which can be challenging and may require high temperatures or dehydrating agents. catalyticamidation.info Other innovative, truly catalyst-free methods include the amidation of aldehydes with amines under mild aqueous or organic conditions. rsc.org These methods highlight a shift towards more atom-economical and environmentally benign processes in organic synthesis. ntu.edu.sg For iodobenzamides specifically, while the acyl chloride route is highly effective, alternative methods using different activating agents under catalyst-free conditions have been explored, though sometimes with lower yields. For instance, N-cyclohexyl-2-iodobenzamide has been synthesized from the corresponding carboxylic acid using a carbodiimide, resulting in a 35% yield. rsc.org

Transformations Involving the Iodobenzamide Moiety

The iodine atom in this compound allows for its transformation into a hypervalent iodine species, significantly expanding its synthetic utility.

A key transformation of N-substituted-2-iodobenzamides is their oxidation to form benziodazolones. These are five-membered iodine(III)-containing heterocycles that serve as powerful reagents in various chemical reactions. mdpi.com The substituent on the nitrogen atom can be modified to fine-tune the reactivity of the resulting reagent. mdpi.com

Benziodazolones are conveniently prepared through a one-step oxidation of the corresponding N-substituted-2-iodobenzamide. nih.govnsf.govmdpi.com The most common oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. mdpi.comgrafiati.com The this compound is dissolved and treated with m-CPBA, leading to the formation of the corresponding N-cycloheptylbenziodazolone. This procedure is notable for its simplicity and efficiency. mdpi.com

Table 2: Synthesis of a Representative Benziodazolone

| Starting Material | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| N-Substituted-2-iodobenzamide | m-Chloroperoxybenzoic acid (m-CPBA) | Acetonitrile | Room Temperature | N-Substituted-benziodazolone |

The synthesized benziodazolones are not merely stable heterocyclic compounds; they are effective coupling-assistant reagents. mdpi.comnih.gov In combination with triphenylphosphine (B44618) (PPh₃) and pyridine, benziodazolones derived from iodobenzamides can facilitate the direct esterification of alcohols and the amidation of amines. nsf.govresearchgate.net In these reactions, the benziodazolone acts as an oxidant for the phosphine. researchgate.net The reaction mechanism is proposed to involve ligand exchange between the benziodazolone and triphenylphosphine, ultimately generating an N-acyl pyridinium (B92312) salt intermediate that readily undergoes nucleophilic attack by an alcohol or amine to yield the final ester or amide product. mdpi.com

This system has been shown to be highly effective for producing esters and amides in moderate to good yields. mdpi.com Notably, these benziodazolone reagents have been found to be more efficient in certain esterification reactions than their analogous benziodoxolone counterparts. nih.govmdpi.com

Table 3: Representative Esterification using a Benziodazolone Reagent System. mdpi.com

| Alcohol Substrate | Benziodazolone Reagent | Additives | Product |

|---|---|---|---|

| Various primary and secondary alcohols | N-Substituted-benziodazolone | PPh₃, Pyridine | Corresponding Ester |

Table 4: Representative Amidation using a Benziodazolone Reagent System. mdpi.com

| Amine Substrate | Benziodazolone Reagent | Additives | Product |

|---|---|---|---|

| Various primary and secondary amines | N-Substituted-benziodazolone | PPh₃, Pyridine | Corresponding Amide |

Compound Index

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Iodobenzoyl Chloride |

| Cycloheptylamine |

| Triethylamine |

| Dichloromethane |

| Hydrochloric acid |

| Ethyl acetate |

| Hexane |

| N-cyclohexyl-2-iodobenzamide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Acetonitrile |

| Benziodazolone |

| N-cycloheptylbenziodazolone |

| Triphenylphosphine (PPh₃) |

| Pyridine |

| Benziodoxolone |

Carbon-Heteroatom Bond Formation Pathways

The reactivity of the carbon-iodine bond in this compound and its derivatives makes it a key substrate for forming new bonds between carbon and heteroatoms, leading to the synthesis of complex molecules.

Copper-Promoted C-Se Bond Formation for Benzisoselenazolone Derivatives

The synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones, a class of compounds with recognized medicinal applications, can be achieved through a copper-mediated cross-coupling reaction. researchgate.net This process involves the reaction of N-substituted ortho-halobenzamides, such as this compound, with a selenium source like potassium selenocyanate (B1200272) (KSeCN). researchgate.netgoogle.com The reaction can be promoted either thermally or through photoinduction. researchgate.netutoledo.edu

In the thermal method, the use of a copper(I) iodide catalyst in conjunction with a 1,10-phenanthroline (B135089) ligand facilitates the formation of the crucial carbon-selenium bond. researchgate.netresearchgate.net An alternative approach involves the direct reaction of the N-substituted 2-iodobenzamide (B1293540) with elemental selenium in the presence of a base like potassium tert-butoxide. researchgate.net These methods provide an efficient route to benzisoselenazolone derivatives, which are analogs of the well-known antioxidant ebselen (B1671040). researchgate.netlookchem.com The reaction of o-iodobenzamides with dilithium (B8592608) diselenide also yields benzisoselenazolones. lookchem.com

Copper-Catalyzed Oxidative Cascade Intermolecular Double Cyclization of 2-Iodobenzamide Derivatives

A one-pot strategy for synthesizing 3-hydroxy-3-furylisoindolinone derivatives utilizes a copper-catalyzed oxidative cascade intermolecular double cyclization. researchgate.net This reaction involves 2-iodobenzamide derivatives and propargyl dicarbonyl compounds in the presence of oxygen. researchgate.net The process is a cascade of several reactions, including cyclization, coupling, and double C(sp3)-H functionalization. researchgate.net This methodology demonstrates the ability to construct highly functionalized and structurally diverse heterocycles from simple starting materials. researchgate.net

N-Atom Insertion Reactions for Heterocycle Synthesis (e.g., Quinazolinones from 2-Iodobenzamide)

N-substituted 2-iodobenzamides are valuable precursors for the synthesis of quinazolinones through copper-catalyzed domino reactions. rsc.org These reactions involve the coupling of 2-iodobenzamides with enaminones. The process proceeds through a sequence of an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction. rsc.org Interestingly, the stereochemistry of the enaminone reactant influences the reaction conditions, with Z-enaminones reacting without the need for external ligands, while E-enaminones require a ligand. rsc.org Another pathway to quinazolin-4(3H)-ones involves a copper-catalyzed reaction of 2-iodobenzamides with aldehydes and sodium azide (B81097). osi.lv

Intramolecular Cyclization Reactions

The presence of the aryl iodide in this compound allows for intramolecular cyclization reactions, particularly those involving radical intermediates, to form new ring systems.

Aryl Radical Cyclizations in N-Vinylic 2-Iodobenzamides: Analysis of Regioselectivity (5-exo vs. 6-endo) and Rearrangements

The tributyltin hydride (Bu3SnH)-mediated aryl radical cyclization of N-vinylic 2-iodobenzamides has been studied to understand the regioselectivity of the ring closure. rsc.orgresearchgate.net The cyclization can proceed through two main pathways: a 5-exo cyclization to form a five-membered ring or a 6-endo cyclization to form a six-membered ring.

For many N-vinylic 2-iodobenzamides, the 5-exo cyclization is the exclusive pathway, leading to the formation of isoindolinone derivatives. rsc.orgresearchgate.net However, the substitution pattern on the vinylic group can significantly influence the reaction's outcome. When a phenyl substituent is present on the vinylic carbon atom alpha to the nitrogen, the reaction predominantly yields the 6-endo cyclization product. rsc.orgresearchgate.net Further investigation has shown that the formation of the 6-endo product is not a direct cyclization but rather the result of an initial 5-exo cyclization followed by a neophyl-like rearrangement of the intermediate radical. rsc.orgresearchgate.net The concentration of the radical initiator can also affect the product distribution. researchgate.net

Below is a table summarizing the regioselectivity of the aryl radical cyclization for different N-vinylic 2-iodobenzamides.

| N-Vinylic 2-Iodobenzamide Substituent (on Cα of vinyl group) | Cyclization Pathway | Product Type |

| Alkyl | Exclusively 5-exo | Isoindolinone |

| Phenyl | Predominantly 6-endo (via 5-exo and rearrangement) | Six-membered lactam |

Derivatization Strategies and Functional Group Interconversions

The this compound structure allows for various derivatization strategies and functional group interconversions to create a library of related compounds. The amide nitrogen can be substituted with different alkyl or aryl groups, and the cycloheptyl ring can be modified. The iodo-substituent on the benzene (B151609) ring is a key functional group that can be transformed into other groups through cross-coupling reactions or other substitutions, providing access to a wide range of derivatives. vanderbilt.edu For instance, the iodine can be replaced with other halogens or used as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity achievable from this starting material.

Synthesis of 2-(1,2,3-Triazole)benzamide Derivatives from N-Cyclohexyl-2-iodobenzamide

A significant application of 2-iodobenzamide derivatives, such as this compound, is in the synthesis of 2-(1,2,3-triazolyl)benzamide derivatives. This transformation is typically achieved through a one-pot, copper(I)-catalyzed multicomponent reaction. researchgate.net The process involves the reaction of the 2-iodobenzamide with sodium azide and a terminal alkyne. researchgate.net

The key steps in this synthesis are the formation of a C(aryl)-N bond and a subsequent azide-alkyne cycloaddition, a classic example of "click chemistry". researchgate.netnih.gov The reaction conditions are generally mild, often carried out in a solvent system like a dimethyl sulfoxide (B87167) (DMSO) and water mixture at elevated temperatures (e.g., 90°C) for a relatively short duration (1.5-2 hours). researchgate.net The use of a copper(I) source, such as copper(I) bromide (CuBr), and a ligand like L-proline is crucial for the reaction's success. researchgate.net Notably, the absence of an external base has been identified as a critical factor that directs the reaction towards the desired triazole products. researchgate.net This methodology provides an efficient route to a diverse range of 2-(1,2,3-triazol-1-yl)benzamides with yields reported to be in the range of 60-96%. researchgate.net The 1,2,3-triazole ring is a valuable pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and its structural similarity to other biologically active moieties. nih.gov

Table 1: Conditions for Copper-Catalyzed Synthesis of 2-(1,2,3-Triazolyl)benzamides

| Parameter | Condition |

| Starting Materials | 2-Iodobenzamides, Sodium Azide, Terminal Alkynes |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | L-Proline |

| Solvent | DMSO:H₂O (2:1) |

| Temperature | 90°C |

| Reaction Time | 1.5 - 2 hours |

| Key Condition | Absence of external base |

| Yield | 60-96% |

Incorporation into Multicomponent Reactions (e.g., Ugi-4CR) to Form Complex Adducts

This compound can serve as a key component in multicomponent reactions (MCRs), most notably the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a powerful tool in organic synthesis that allows for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

In this context, 2-iodobenzoic acid (a precursor to this compound) or its derivatives can be used as the carboxylic acid component. acs.orgacs.org The reaction of 2-iodobenzoic acid, an amine (like ammonia), an aldehyde, and an isocyanide (such as tert-butyl isocyanide or cyclohexyl isocyanide) generates an α-acetamido carboxamide derivative. nih.govacs.org These Ugi adducts, containing the 2-iodophenyl moiety, are versatile intermediates for subsequent transformations. acs.org For instance, the iodine atom can participate in intramolecular cyclization reactions, often catalyzed by transition metals like copper or palladium, to yield diverse heterocyclic scaffolds such as isoquinolinones and isoindolinones. acs.orgacs.orgnih.gov The efficiency and diversity-oriented nature of the Ugi reaction make it a highly attractive strategy for generating libraries of complex molecules for drug discovery and materials science. nih.govnih.gov

Table 2: Representative Components in an Ugi-4CR Involving a 2-Iodobenzamide Precursor

| Component | Example |

| Carboxylic Acid | 2-Iodobenzoic Acid |

| Amine | Ammonia, Benzylamine |

| Aldehyde/Ketone | Paraformaldehyde, 4-Nitrobenzaldehyde |

| Isocyanide | Tert-butyl isocyanide, Cyclohexyl isocyanide |

Direct Synthesis of Aryloxybenzamide Derivatives via PhIO-Mediated Oxidation

A novel method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives involves the direct oxidation of 2-aryloxybenzamides using iodosylbenzene (PhIO), a hypervalent iodine reagent. mdpi.comnih.gov While this specific transformation starts from a 2-aryloxybenzamide rather than this compound, the underlying chemistry provides a potential pathway for the functionalization of related benzamide (B126) structures.

The optimized conditions for this metal-free oxidation reaction utilize trifluoroacetic acid (TFA) as the solvent and a 1:2 ratio of the substrate to PhIO at room temperature. mdpi.comnih.gov The proposed mechanism suggests that the substrate is oxidized by PhIO to form an oxonium intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack from the amide nitrogen, leading to a six-membered intermediate which then eliminates iodobenzene (B50100) to form the final product after deprotonation. mdpi.com This method is significant as it provides access to the 2-(4-hydroxyphenoxy)benzamide scaffold, which is present in various bioactive compounds, under mild and metal-free conditions. mdpi.comnih.gov

Table 3: Optimized Conditions for PhIO-Mediated Synthesis of 2-(4-Hydroxyphenoxy)benzamides

| Parameter | Condition |

| Starting Material | 2-Aryloxybenzamide |

| Oxidant | Iodosylbenzene (PhIO) |

| Solvent | Trifluoroacetic acid (TFA) |

| Stoichiometry | Substrate:Oxidant = 1:2 |

| Temperature | Room Temperature |

| Key Feature | Metal-free reaction |

Hydrolysis and Reduction Pathways of the Amide and Aromatic Moieties

The amide and aromatic functionalities within this compound are susceptible to hydrolysis and reduction, respectively. The hydrolysis of the amide bond would lead to the formation of 2-iodobenzoic acid and cycloheptylamine. This reaction is typically achieved under acidic or basic conditions with heating.

The aromatic iodine substituent offers a handle for various reduction and coupling reactions. A common transformation is the reductive dehalogenation of the aryl iodide to yield the corresponding N-cycloheptylbenzamide. This can be accomplished using various reducing agents, such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. researchgate.net In some cases, this reduction can be a competing pathway during other reactions, such as radical cyclizations. researchgate.net

Furthermore, the amide group itself can be a target for reduction. However, the direct reduction of amides often requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The susceptibility of both the amide and the aryl iodide to various reagents allows for selective transformations depending on the chosen reaction conditions.

Exploration of Biological and Pharmacological Relevance

Ligand-Receptor Interaction Studies of Iodobenzamide Scaffolds

The interaction of iodobenzamide derivatives with various receptors, particularly sigma receptors, has been a key area of investigation. These studies are crucial for understanding the potential therapeutic applications of this class of compounds.

Sigma receptors, which are classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are transmembrane proteins that have been implicated in a variety of cellular functions and are overexpressed in several types of tumors. Iodobenzamide derivatives have been extensively studied as ligands for these receptors.

Research on various N-substituted benzamides has highlighted the importance of the substituent on the amide nitrogen for sigma receptor affinity. The size, lipophilicity, and conformation of this substituent can significantly impact how the ligand binds to the receptor pocket. For instance, studies on a series of N-(cycloalkyl)carboxamides have shown that the nature of the cycloalkyl group can influence binding affinity and selectivity between sigma-1 and sigma-2 receptors. However, without specific experimental data for the N-cycloheptyl variant, a precise determination of its binding characteristics remains speculative.

The development of radiolabeled ligands is a powerful tool for mapping the distribution and density of receptors in tissues. Iodobenzamide derivatives are particularly suitable for radioiodination with isotopes such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) for use in Single Photon Emission Computed Tomography (SPECT) and in vitro autoradiography, respectively.

Numerous studies have focused on the synthesis and evaluation of radioiodinated benzamides as imaging agents for tumors that overexpress sigma receptors. For example, radioiodinated N-(N-benzylpiperidin-4-yl)-2-iodobenzamide has been investigated as a potential marker for human prostate tumors. nih.gov While the direct radiolabeling of N-cycloheptyl-2-iodobenzamide has not been specifically detailed in available literature, the established methodologies for radioiodinating similar benzamide (B126) structures suggest that its synthesis would be feasible. Such a radioligand could potentially be used to visualize and quantify sigma receptor expression in vivo, which is of significant interest in oncology for tumor diagnosis and monitoring treatment response.

While the primary focus of research on iodobenzamide scaffolds has been on sigma receptors, the vast and diverse superfamily of G protein-coupled receptors (GPCRs) represents another potential area of interaction. GPCRs are integral membrane proteins that play a crucial role in signal transduction and are the targets of a large number of approved drugs.

Currently, there is a lack of specific published research investigating the binding of this compound to G protein-coupled receptors. The pharmacological profiling of a novel compound typically involves screening against a panel of common receptors to determine its selectivity. Without such data, any potential interaction of this compound with GPCRs remains uncharacterized.

Sigma Receptor Binding Affinities and Selectivity Profiles

Cellular Level Investigations and Biological Activity Profiles

Beyond receptor binding studies, the effects of these compounds at the cellular level, particularly their impact on cell proliferation, are of significant interest.

The overexpression of sigma-2 receptors in proliferating tumor cells has led to the investigation of sigma receptor ligands, including benzamide derivatives, as potential antiproliferative agents. The mechanism of this antiproliferative activity is an active area of research.

Although specific data on the antiproliferative activity of this compound is not available, numerous studies have reported the IC₅₀ values for various other benzamide derivatives against a range of human cancer cell lines. These studies demonstrate that structural modifications to the benzamide scaffold can significantly influence their cytotoxic or cytostatic effects. For instance, the nature of the substituents on both the benzoyl ring and the amide nitrogen can modulate the antiproliferative potency and the selectivity towards different cancer cell types.

Without experimental data, it is not possible to provide a specific IC₅₀ value for this compound or to create a data table of its activity. The antiproliferative potential of this specific compound would need to be determined through in vitro assays using a panel of human cancer cell lines.

Enzyme Inhibition Studies (e.g., Mycobacterium tuberculosis Antigen 85C Inhibition by Benzisoselenazolones)

The antigen 85 (Ag85) complex, comprising three proteins (Ag85A, Ag85B, and Ag85C), is crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These enzymes are involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.govresearchgate.net Consequently, the Ag85 complex is a significant target for the development of new anti-tuberculosis drugs.

While there is no direct evidence of this compound inhibiting Antigen 85C, the study of benzisoselenazolones, which share some structural similarities with iodobenzamides, provides a relevant context. For instance, ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one), an organoselenium compound, has been identified as an inhibitor of the Ag85 complex. nih.gov The inhibitory mechanism of ebselen and its derivatives involves covalent modification of a cysteine residue near the active site of the enzyme. nih.gov

Given that this compound features a halogenated benzamide scaffold, it is conceivable that it or its derivatives could be explored for similar inhibitory activities against bacterial enzymes. The 2-iodo substituent on the benzamide ring could potentially interact with residues within the enzyme's active site, although the specific nature and efficacy of such interactions would require dedicated experimental investigation.

Studies on Compounds Acting as Glutathione Peroxidase Mimics

Glutathione peroxidase (GPx) is a vital antioxidant enzyme that protects cells from damage caused by reactive oxygen species by catalyzing the reduction of hydroperoxides. nih.govnih.gov Synthetic compounds that mimic the activity of GPx are of considerable interest for their potential therapeutic applications in conditions associated with oxidative stress. nih.govrsc.org

Organoselenium compounds, particularly ebselen and its derivatives, are well-known for their GPx-mimetic activity. nih.govnih.gov The catalytic cycle of these mimics often involves the selenium atom undergoing a redox cycle. While this compound is an organoiodine compound, the chemistry of hypervalent iodine compounds in catalyzing oxidation reactions is an area of active research. It is plausible that under specific conditions, the iodine atom in this compound could participate in redox reactions relevant to antioxidant activity. However, it is important to note that the direct GPx-mimetic activity of iodobenzamides has not been extensively reported. The development of novel antioxidant agents often involves exploring a wide range of chemical scaffolds, and the potential of this compound in this context remains to be elucidated.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would systematically explore the impact of its three main components: the N-cycloheptyl group, the 2-iodobenzoyl group, and the amide linkage.

Impact of N-Cycloheptyl and Related Alkyl Moieties on Ligand-Receptor Interactions

The N-cycloheptyl group of this compound is a bulky and lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The size, shape, and conformational flexibility of this cycloalkyl ring can play a crucial role in how the molecule binds to a biological target.

In general SAR studies of various bioactive molecules, the nature of N-alkyl substituents can dramatically affect potency and selectivity. For instance, in a series of N-substituted phenyldihydropyrazolones, the exploration of different cycloalkyl moieties revealed that more apolar compounds generally showed better activities. While specific SAR data for N-cycloheptylbenzamides is scarce, it is reasonable to hypothesize that variations in the size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl, cycloheptyl) would modulate the binding affinity to a target receptor. The optimal ring size would depend on the specific topology of the binding pocket.

Influence of Aromatic Substitution and Amide Linkage Modifications on Biological Activity

The 2-iodo substituent on the aromatic ring of this compound is a key feature. The position and nature of substituents on the phenyl ring of benzamide derivatives are known to be critical for their biological activity. Halogen atoms, such as iodine, can influence the electronic properties of the ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Advanced Computational and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable in drug discovery and materials science.

Prediction of Binding Modes and Affinities in Target Proteins

Computational docking studies on related N-substituted 2-iodobenzamide (B1293540) derivatives have been employed to understand their interactions with biological targets. For instance, docking studies of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide with β-Lactamase have predicted a binding energy of -9.2 kcal/mol. vulcanchem.com Key interactions identified include hydrogen bonding and halogen bonding, which are crucial for the stability of the ligand-receptor complex. vulcanchem.com Similarly, indolizine (B1195054) derivatives, which can be synthesized from 2-iodobenzamides, have been docked into the cyclooxygenase-2 (COX-2) receptor, with all tested compounds adopting a conformation similar to the known inhibitor indomethacin. mdpi.com These studies suggest that the 2-iodobenzamide scaffold can serve as a potent pharmacophore, and by extension, N-cycloheptyl-2-iodobenzamide could be expected to exhibit specific binding modes within various protein active sites. The cycloheptyl group would likely influence the binding orientation and affinity through steric and hydrophobic interactions.

Table 1: Predicted Binding Interactions for a Related 2-Iodobenzamide Derivative

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|

Conformational Analysis of Ligands within Receptor Environments

The conformation of a ligand within a receptor's binding pocket is critical for its activity. For N-substituted glycine (B1666218) oligomers, also known as α-peptoids, which can be synthesized from N-2-iodobenzamides, conformational studies are essential for their application as antimicrobial compounds. mdpi.comresearchgate.net These molecules are isomers of peptides but have side chains extending from an imino-nitrogen, leading to an achiral, flexible backbone. mdpi.com Their distinct secondary structures are governed by steric and electronic interactions. mdpi.com In the case of this compound, the flexible cycloheptyl ring can adopt various conformations (e.g., chair, boat) which would significantly impact how the molecule fits within a receptor environment. While specific X-ray diffraction data for many complex benzamides are unavailable, studies on similar halogenated structures show that halogen substituents greatly influence molecular packing and intermolecular interactions through halogen bonding and other weak interactions. vulcanchem.com The bulky and lipophilic N,N-diethyl groups in a related compound are noted to induce steric effects, which would be analogous to the cycloheptyl group. vulcanchem.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of molecules, which is particularly important for compounds containing hypervalent iodine.

Density Functional Theory (DFT) Applications to Hypervalent Iodine Centers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study reactions involving hypervalent iodine reagents. utas.edu.au DFT calculations have been instrumental in elucidating the mechanisms of reactions such as the gold(I)-catalyzed alkynylation of indole (B1671886) and pyrrole (B145914) substrates using a hypervalent iodine reagent. acs.org In this case, DFT showed that the reaction starts with the coordination of the alkyne part of the iodine(III) reagent to the gold catalyst. acs.org DFT has also been used to probe the mechanisms of trifluoromethylation using Togni's reagent, a hypervalent iodine compound, revealing two general reaction modes. acs.org These studies highlight the capability of DFT to model the complex electronic changes at the hypervalent iodine center during a reaction, a methodology directly applicable to understanding the reactivity of this compound in similar transformations. acs.orgacs.org Such calculations can predict reaction pathways and activation energies, providing a mechanistic understanding that is often difficult to obtain experimentally. rsc.org

Molecular Electrostatic Potential (MEP) Mapping of Iodobenzamide-Derived Reagents

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a surface of constant electron density, with different colors representing different values of the electrostatic potential. uni-muenchen.dewalisongo.ac.id For hypervalent iodine reagents derived from 2-iodobenzoic acid, such as ethynylbenziodoxolones (EBXs), MEP maps have been computed to understand their reactivity. researchgate.netresearchgate.net These maps reveal regions of positive potential (σ-holes) on the iodine atom, which are indicative of its electrophilic character and its ability to engage in halogen bonding. researchgate.netnih.gov The size and intensity of these σ-holes correlate with the reagent's reactivity. researchgate.net For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen and a region of positive potential on the amide proton, indicating their hydrogen bonding capabilities. The iodine atom would also exhibit a positive σ-hole, making it a potential halogen bond donor.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. rsc.orgnumberanalytics.comsmu.edu For reactions involving 2-iodobenzamide derivatives, computational approaches can map out the entire reaction pathway, including transition states and intermediates. For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed alkoxylation of C(sp³)–H bonds mediated by hypervalent iodine(III) reagents, revealing an unprecedented mechanism. rsc.org These calculations showed that the reaction proceeds through C–H bond activation, oxidative addition, reductive elimination, and catalyst regeneration. rsc.org Another study combined experimental and theoretical methods to explore the mechanism of transition metal-catalyzed reactions of organonitriles with sodium azide (B81097), where electrostatic potential analysis helped to understand the role of the intermediates. sioc-journal.cn Similarly, computational studies could be applied to reactions involving this compound, such as its use in the synthesis of heterocycles like 1(2H)-isoquinolinones via intramolecular Heck reactions, to provide a step-by-step understanding of the bond-forming and bond-breaking processes. mdpi.comresearchgate.net

Table 2: Computationally Studied Reaction Mechanisms Involving Iodobenzamide Analogues

| Reaction Type | Computational Method | Key Mechanistic Insights |

|---|---|---|

| Gold(I)-Catalyzed Alkynylation | DFT acs.org | The iodine(III) center activates the alkyne triple bond more efficiently than the gold(I) center. acs.org |

| Trifluoromethylation | DFT acs.org | The hypervalent iodine reagent can act as a CF₃ radical source or undergo nucleophilic attack. acs.org |

Computational Studies of Cyclization Pathways and Regioselectivity in Aryl Radical Reactions

The generation of an aryl radical from the 2-iodo position of a benzamide (B126) derivative initiates a cascade of potential reactions, with intramolecular cyclization being a prominent pathway. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions to understand their kinetics, thermodynamics, and selectivity.

Detailed computational analyses have revealed that the regioselectivity of aryl radical cyclization is not governed by a single factor but by a delicate interplay of electronic and steric influences, as well as the specific reaction conditions. A key finding from these studies is the distinction between different cyclization modes, such as ipso- versus ortho-cyclization. rsc.org Computational models demonstrate that the nature of the reactive intermediate is crucial; neutral radicals tend to favor ipso-cyclization, whereas cationic intermediates are more inclined towards ortho-cyclization. rsc.org In the context of aryl radicals generated from precursors like this compound, this distinction is critical for predicting the structure of the resulting heterocyclic products.

Further studies have explored how catalysts can influence these pathways. While not always directly involving the initial aryl radical, catalyst interactions at later stages can dictate the final product. For instance, DFT calculations on related systems have shown that the choice of transition metal can completely switch the regioselectivity between a 5-exo and a 6-endo cyclization. rsc.org This switch is attributed to the bonding affinity of a radical intermediate to the metal center, which can alter the most favorable reaction pathway. rsc.org In nickel-catalyzed reactions, the mechanism can be initiated by an outer-sphere single electron transfer (OSET) that generates an aryl radical, leading to one regioisomer. rsc.org In contrast, palladium catalysis might proceed via a Giese addition of a different radical to an alkene, resulting in the alternative regioisomer. rsc.org

The regioselectivity can also be influenced by steric factors in the starting material, which can be precisely modeled through computation. Studies on related diosphenol derivatives show that steric hindrance can be tuned to favor an ipso-attack, leading to a carbon monoxide transposition. researchgate.net Electrochemical methods can also generate aryl radical intermediates from N-(2-iodophenyl)amides, which subsequently undergo intermolecular cyclization to form new ring systems. acs.org The driving forces for the observed regioselectivity in various systems have been identified through computational analysis as a combination of charge distribution on reactive atoms, entropy factors, and the aromatization of the newly formed ring. researchgate.net

Table 1: Factors Influencing Regioselectivity in Aryl Radical Cyclization (Based on Computational Studies)

| Influencing Factor | Preferred Pathway/Outcome | Computational Insight | Source(s) |

|---|---|---|---|

| Nature of Intermediate | Neutral Radical: ipso-cyclizationCationic Intermediate: ortho-cyclization | The charge of the intermediate dictates the site of electrophilic attack on the aromatic system. | rsc.org |

| Catalyst Identity | Ni-catalysis: 6-endo cyclizationPd-catalysis: 5-exo cyclization | The bonding affinity of the radical to the metal center determines the reaction initiation step (OSET vs. Giese addition). | rsc.org |

| Steric Hindrance | Can be tuned to favor ipso-attack | Steric bulk in the starting material can direct the cyclization pathway. | researchgate.net |

| Thermodynamics | Formation of the most stable product radical | Strong π–π delocalization in the product radical can lower the activation energy, reversing kinetic selectivity. | researchgate.net |

Elucidation of Catalyst-Mediated Reaction Mechanisms (e.g., Copper-Promoted Reactions)

Copper-catalyzed reactions, particularly Ullmann-type C-N cross-coupling reactions, are fundamental for synthesizing N-aryl compounds from aryl halides like this compound. Despite their utility for over a century, the precise mechanisms have been a subject of debate. amazonaws.com Computational studies have been pivotal in clarifying the roles of the catalyst, ligands, and other additives, and in mapping the energetic profiles of proposed catalytic cycles. amazonaws.com

The most frequently proposed mechanism for copper-catalyzed amination of aryl halides is an oxidative addition/reductive elimination (OA/RE) cycle. mdpi.com DFT calculations have explored this pathway in detail. The cycle is thought to commence with the oxidative addition of the aryl iodide to a Cu(I) complex, forming a transient Cu(III) intermediate. amazonaws.commdpi.com This is followed by reductive elimination, which forms the C-N bond and regenerates the Cu(I) catalyst. rsc.orgresearchgate.net Computational models of CuI/diamine-ligand systems have shown that the hydrolysis of a nitrile group (in related tandem reactions) can be the rate-limiting step, with a higher activation energy than either the oxidative addition or the reductive elimination steps. rsc.orgresearchgate.net

However, the high energy barrier often calculated for the formation of Cu(III) species has led researchers to propose alternative mechanisms. nih.gov Computational studies suggest that pathways involving only Cu(I) and Cu(II) oxidation states, such as a single-electron transfer (SET) mechanism, may be more favorable under certain conditions. mdpi.comnih.gov The SET pathway involves the transfer of an electron from a Cu(I) complex to the aryl halide, generating an aryl radical and a Cu(II) species, which then combine to form the product. mdpi.comnih.gov DFT studies also highlight the crucial role of ligands and bases, which were once thought to be simple spectators. It has been found that carbonate or phosphate (B84403) bases can act as ligands, binding to the copper center and influencing the geometry and reactivity of the catalytic species. amazonaws.com In-situ spectroscopic experiments combined with DFT calculations have provided direct evidence for such ligated copper intermediates. amazonaws.com

Table 2: Proposed Mechanisms for Copper-Catalyzed N-Arylation (Elucidated by Computational Studies)

| Mechanism | Key Intermediate(s) | Description | Computational Findings | Source(s) |

|---|---|---|---|---|

| Oxidative Addition-Reductive Elimination (OA/RE) | LCu(III)XAr | A two-electron process involving a Cu(I)/Cu(III) cycle. The aryl halide adds to the Cu(I) center, followed by elimination of the product. | Activation energies for OA (22.9 kcal/mol) and RE (6.9 kcal/mol) have been calculated for model systems. The formation of Cu(III) can have a high energetic cost. | amazonaws.commdpi.comrsc.orgresearchgate.netnih.gov |

| Single-Electron Transfer (SET) | Aryl radical (Ar•), LCu(II)X | A one-electron process. The Cu(I) complex transfers an electron to the aryl halide, leading to radical intermediates. | Considered a viable alternative when the energy to access Cu(III) species is prohibitively high. Often proposed for photoinduced reactions. | mdpi.comnih.gov |

| Atom Transfer (AT) | Caged radical pair [Ar•, LCu(II)X] | The halide atom is transferred from the aryl halide to the Cu(I) complex, forming a caged radical pair that then couples. | Proposed as a likely mechanism for thermal reactions, avoiding a discrete high-energy Cu(III) intermediate. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Iodobenzamide Scaffolds with Enhanced Efficiency

The synthesis of iodobenzamide derivatives is a cornerstone for their application in various fields. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

A general approach for the synthesis of N-substituted-2-iodobenzamides involves the reaction of 2-iodobenzoyl chloride with a corresponding amine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. mdpi.com This method has been successfully applied to synthesize a range of derivatives, including N-isopropyl, N-ethyl, N-(tert-butyl), and N-cyclohexyl-2-iodobenzamide. mdpi.com

Table 1: Synthesis of N-Substituted-2-iodobenzamides

| Derivative | Amine Used | Yield | Melting Point (°C) |

| N-Isopropyl-2-iodobenzamide | Isopropylamine | 97% | 136.4–137.7 |

| N-Ethyl-2-iodobenzamide | Ethylamine | 94% | 114.3–115.5 |

| N-(tert-Butyl)-2-iodobenzamide | tert-Butylamine | 94% | 122.2–124.1 |

| N-Cyclohexyl-2-iodobenzamide | Cyclohexylamine | 95% | 141.2–142.3 |

Data sourced from a study on the convenient synthesis of benziodazolones. mdpi.com

Future advancements may explore one-pot reactions, flow chemistry, and the use of novel catalysts to improve yields, reduce reaction times, and minimize waste. The development of methods that allow for the late-stage functionalization of the iodobenzamide scaffold would be particularly valuable, enabling the rapid generation of diverse compound libraries for screening. unife.it

Design and Synthesis of Advanced Probes for Biochemical Research and Target Identification

Iodobenzamide derivatives have shown significant promise as probes for biochemical research, particularly in the imaging and targeting of specific biological entities. nih.govnih.gov A key area of future development lies in the design and synthesis of more sophisticated probes with enhanced specificity and functionality.

Benzamide (B126) derivatives are a versatile class of compounds used for molecular imaging. nih.govnih.gov For instance, radioiodinated benzamides have been developed for imaging and therapy in melanoma. nih.govnih.gov The general structure often involves a phenyl ring, a carboxamide group, and a variable side chain that influences the compound's properties and targeting capabilities. nih.govnih.gov

The development of "theranostic" scaffolds, which combine diagnostic and therapeutic functions in a single molecule, is a particularly exciting frontier. nih.gov Future probes based on the N-cycloheptyl-2-iodobenzamide scaffold could incorporate functionalities for various imaging modalities (e.g., PET, SPECT) and therapeutic agents, allowing for simultaneous visualization and treatment of diseases. nih.govnih.gov Furthermore, the design of probes that can be activated by specific biological triggers within a disease microenvironment would offer a higher degree of precision. frontiersin.org The integration of "click chemistry" and other bioorthogonal ligation techniques will likely play a significant role in the construction of these complex molecular architectures. frontiersin.org

Theoretical Advancements in Understanding Reactivity and Biological Function of Iodobenzamide Compounds

While experimental studies provide invaluable data, theoretical and computational approaches are becoming increasingly crucial for understanding the intricate details of molecular behavior. nih.gov Future research will undoubtedly leverage computational chemistry to gain deeper insights into the reactivity and biological function of iodobenzamide compounds.

Computational studies can elucidate the mechanisms of reactions involving iodobenzamides, such as their role as catalysts in oxidation reactions. researchgate.net For example, theoretical investigations have supported the feasibility of pathways involving hypervalent iodine species in alcohol oxidation. researchgate.net Density functional theory (DFT) calculations can be employed to model transition states and predict reaction outcomes, guiding the design of more efficient catalysts. nih.gov

In the context of biological applications, molecular docking and dynamics simulations can predict how iodobenzamide derivatives interact with their biological targets. researchgate.net These computational models can help in understanding structure-activity relationships (SAR) and guide the rational design of ligands with improved affinity and selectivity for specific receptors or enzymes. nih.gov Such in-silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. unife.it

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-cycloheptyl-2-iodobenzamide, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves coupling 2-iodobenzoic acid with cycloheptylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. To ensure reproducibility, document reagent stoichiometry, reaction temperature, and purification steps (e.g., column chromatography with hexane/ethyl acetate gradients). Full experimental details, including solvent purity and catalyst loading, must be provided to enable replication .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- NMR : Confirm structure via H and C NMR (e.g., aromatic protons at δ 7.5–8.0 ppm, cycloheptyl CH groups at δ 1.4–1.8 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 356.1). Include full spectral data in supplementary materials .

Q. What are the key considerations for storing this compound to maintain stability?

- Methodological Answer : Store in amber vials at –20°C under argon to prevent iodobenzamide degradation via light or moisture. Conduct periodic stability assays using TLC or HPLC to monitor decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities.

- Step 1 : Re-run NMR in deuterated DMSO or CDCl to assess solvent interference.

- Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals.

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy.

- Example : A 2020 study resolved cycloheptyl conformational isomers by variable-temperature NMR .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test alternatives to DCC (e.g., HATU) for improved coupling efficiency.

- Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and byproduct formation.

- Workflow : Use design of experiments (DoE) to model temperature, solvent, and catalyst interactions. A 2022 study achieved 85% yield using HATU in anhydrous THF .

Q. How can researchers analyze contradictory bioactivity results (e.g., IC variability) in pharmacological studies?

- Methodological Answer :

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) in each assay batch.

- Statistical Analysis : Apply ANOVA to assess inter-batch variability; use Hill plots to validate dose-response curves.

- Case Study : A 2023 investigation attributed IC discrepancies to differences in cell passage number .

Q. What crystallographic methods determine the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal.

- Crystal Growth : Use slow evaporation from ethanol/water mixtures.

- Data Collection : Resolve disorder in cycloheptyl groups via SHELXL refinement.

- Validation : Check R-factor (<5%) and electron density maps. A 2021 study reported C–I⋯π interactions influencing crystal packing .

Data Contradiction & Interpretation

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Methodological Answer :

- Re-evaluate Models : Compare COSMO-RS predictions with experimental shake-flask assays (n=3 replicates).

- Adjust Parameters : Include explicit solvent molecules in DFT calculations.

- Example : A 2024 study reconciled differences by incorporating entropy effects in solvation models .

Q. What mechanisms explain unexpected reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Hypothesis Testing : Probe iodobenzamide’s electronic effects via Hammett plots.

- Mechanistic Probes : Use C-labeled substrates to track coupling pathways.

- Case Study : Steric hindrance from the cycloheptyl group was found to slow oxidative addition in Pd-catalyzed reactions .

Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Expected Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 142–144°C | |

| LogP | Shake-flask | 3.2 ± 0.1 | |

| UV λ | HPLC-UV | 268 nm |

Table 2 : Common Contradictions & Resolution Strategies

| Contradiction Type | Resolution Approach | Evidence |

|---|---|---|

| NMR Signal Splitting | Variable-temperature NMR, 2D experiments | |

| Bioactivity Variability | Standardize cell lines, statistical controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.